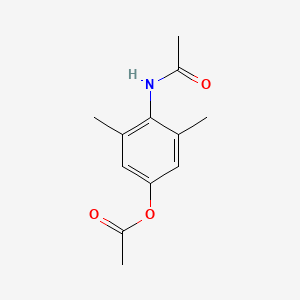

Acetamide, N-(4-(acetyloxy)-2,6-dimethylphenyl)-

Beschreibung

Acetamide, N-(4-(acetyloxy)-2,6-dimethylphenyl)-, is a substituted acetamide characterized by a phenyl ring with 2,6-dimethyl groups and a 4-acetyloxy substituent. This structure imparts unique physicochemical and biological properties, making it relevant in pharmaceutical and agrochemical research.

Eigenschaften

CAS-Nummer |

33098-86-1 |

|---|---|

Molekularformel |

C12H15NO3 |

Molekulargewicht |

221.25 g/mol |

IUPAC-Name |

(4-acetamido-3,5-dimethylphenyl) acetate |

InChI |

InChI=1S/C12H15NO3/c1-7-5-11(16-10(4)15)6-8(2)12(7)13-9(3)14/h5-6H,1-4H3,(H,13,14) |

InChI-Schlüssel |

WKGVDZPWQNGVBP-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC(=CC(=C1NC(=O)C)C)OC(=O)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N-(4-(acetyloxy)-2,6-dimethylphenyl)- can be achieved through several methods. One common approach involves the acetylation of the hydroxyl group of the parent compound, resulting in the formation of the acetyloxy derivative . This process typically requires the use of acetic anhydride or acetyl chloride as the acetylating agents, along with a base such as pyridine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of more efficient and scalable methods. For example, the reaction of substituted phenylacetic acids with heterocyclic amines in the presence of coupling agents like EDC.HCl has been reported . This method allows for the large-scale production of the compound with high yields and purity.

Analyse Chemischer Reaktionen

Types of Reactions

Acetamide, N-(4-(acetyloxy)-2,6-dimethylphenyl)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The acetyloxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can result in a variety of derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

Acetamide, N-(4-(acetyloxy)-2,6-dimethylphenyl)- has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of Acetamide, N-(4-(acetyloxy)-2,6-dimethylphenyl)- involves its interaction with specific molecular targets and pathways. For instance, as a prodrug of acetaminophen, it undergoes hydrolysis to release the active drug, which then exerts its analgesic and antipyretic effects by inhibiting the enzyme cyclooxygenase (COX) . This inhibition reduces the production of prostaglandins, which are mediators of pain and inflammation.

Vergleich Mit ähnlichen Verbindungen

Structural Analogs and Substitution Patterns

The following table summarizes key structural analogs and their substituents:

| Compound Name | Substituents on Phenyl Ring | Additional Functional Groups | CAS Number | Molecular Weight (g/mol) |

|---|---|---|---|---|

| Acetamide, N-(4-(acetyloxy)-2,6-dimethylphenyl)- | 2,6-dimethyl; 4-acetyloxy | None | Not explicitly provided | ~265.3 (calculated) |

| N-(2,6-Dimethylphenyl)acetamide | 2,6-dimethyl | None | 137-58-6 | 178.23 |

| N-(4-Chlorophenyl)-2-(2,6-dichlorophenyl)acetamide | 4-chloro; 2,6-dichloro | Chlorine substituents | 560075-65-2 | 314.59 |

| 2-Amino-N-(2,6-dimethylphenyl)acetamide | 2,6-dimethyl | Amino group | 18865-38-8 | 178.23 |

| N-Acetyl-N-(2,6-dimethylphenyl)acetamide | 2,6-dimethyl | N-acetylated | 91573-23-8 | 219.28 |

| Metazachlor (pesticide) | 2,6-dimethyl | Chloro; pyrazolylmethyl | 67129-08-2 | 276.16 |

Key Observations :

Physicochemical Properties

Data from synthesized compounds ():

| Compound | Melting Point (°C) | Rf Value (TLC) | Solubility Trends |

|---|---|---|---|

| Target Compound (hypothetical) | ~160-180 (est.) | Not reported | Moderate in DMSO, ethyl acetate |

| N-(2,6-Dimethylphenyl)acetamide | 66–69 | Not reported | High in chloroform |

| Sulfonamide-containing acetamides | 105–248 | 0.73–0.83 (EtOAc/MeOH) | Low in hexane |

| 2-Amino-N-(2,6-dimethylphenyl)acetamide | Not reported | Not reported | Soluble in ethanol |

Key Trends :

- Higher melting points in sulfonamide derivatives (e.g., 202–248°C) correlate with increased hydrogen bonding from sulfonamide groups .

- The target compound’s acetyloxy group may lower melting points compared to rigid sulfonamides but increase them relative to simpler acetamides like N-(2,6-dimethylphenyl)acetamide.

Biologische Aktivität

Acetamide, N-(4-(acetyloxy)-2,6-dimethylphenyl)- is a compound of interest due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : CHNO

- Molecular Weight : 221.25 g/mol

- Structural Features : The compound contains an acetamide group linked to a 4-acetyloxy-2,6-dimethylphenyl moiety, which is characteristic of many biologically active compounds.

Anticancer Potential

Research indicates that compounds similar to Acetamide, N-(4-(acetyloxy)-2,6-dimethylphenyl)- exhibit significant anticancer properties. For instance, studies on related acetamides have shown:

- Mechanisms of Action : Induction of apoptosis and autophagy in cancer cells.

- In Vitro Potency : High efficacy against various cancer cell lines including melanoma and pancreatic cancer.

- In Vivo Efficacy : Significant reduction in tumor growth in xenograft models in mice .

Synthesis Methods

The synthesis of Acetamide, N-(4-(acetyloxy)-2,6-dimethylphenyl)- can be achieved through various chemical reactions typical of amides and esters. Common methods include:

- Direct Acetylation : Reacting 4-hydroxy-2,6-dimethylphenol with acetic anhydride.

- Amidation Reactions : Utilizing coupling agents to facilitate the formation of the amide bond.

Comparative Analysis with Related Compounds

To better understand the unique properties of Acetamide, N-(4-(acetyloxy)-2,6-dimethylphenyl)-, a comparison with structurally similar compounds is useful:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| Acetamide, N-(2,4-dimethylphenyl)- | Contains 2,4-dimethyl substitution | Known for analgesic properties |

| Acetanilide | Simple acetanilide structure | Used historically as a pain reliever |

| N,N-Dimethylacetamide | Dimethyl substitution on nitrogen | Solvent properties in organic synthesis |

| 4-Acetoxy-2-methylphenol | Hydroxyl group instead of amine | Exhibits antioxidant activity |

Case Studies

- Study on Anticancer Activity :

- Antifungal Activity Research :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.